molecular formula C21H15NO3S B4331851 benzyl (9-oxo-9H-thioxanthen-2-yl)carbamate

benzyl (9-oxo-9H-thioxanthen-2-yl)carbamate

Cat. No. B4331851
M. Wt: 361.4 g/mol
InChI Key: CNPDEVATIYMSCC-UHFFFAOYSA-N
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Description

Benzyl (9-oxo-9H-thioxanthen-2-yl)carbamate is a chemical compound that has been extensively researched for its potential applications in various fields. It is a carbamate derivative of thioxanthene, which is known for its antipsychotic properties. Benzyl (9-oxo-9H-thioxanthen-2-yl)carbamate has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of benzyl (9-oxo-9H-thioxanthen-2-yl)carbamate is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It may also act by scavenging reactive oxygen species, which are known to cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
Benzyl (9-oxo-9H-thioxanthen-2-yl)carbamate has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in these cells. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, it has been shown to enhance the activity of certain antioxidant enzymes, such as superoxide dismutase and catalase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

Benzyl (9-oxo-9H-thioxanthen-2-yl)carbamate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. It is also soluble in a wide range of solvents, which makes it easy to work with. However, it has some limitations as well. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on benzyl (9-oxo-9H-thioxanthen-2-yl)carbamate. One direction is to study its potential applications in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its properties as a material for organic electronic devices, such as organic field-effect transistors and organic photovoltaic cells. Further studies are also needed to elucidate its mechanism of action and to identify its molecular targets.

Scientific Research Applications

Benzyl (9-oxo-9H-thioxanthen-2-yl)carbamate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of new drugs. It has also been studied for its potential use in the fabrication of organic electronic devices, such as organic field-effect transistors and organic photovoltaic cells.

properties

IUPAC Name

benzyl N-(9-oxothioxanthen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO3S/c23-20-16-8-4-5-9-18(16)26-19-11-10-15(12-17(19)20)22-21(24)25-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPDEVATIYMSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=C(C=C2)SC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl (9-oxo-9H-thioxanthen-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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